11,12-DiHETE 11,12-DiHETE (±)11-DiHETE is a dihydroxy metabolite of EPA produced by cytochrome P450-mediated epoxide formation and subsequent hydrolysis by epoxide hydrolase. Plasma levels of (±)11-DiHETE are increased over baseline after an oral dose of 1008 mg EPA.
11,12-DiHETE is a dihydroxy metabolite of EPA produced by cytochrome P450-mediated epoxide formation and subsequent hydrolysis by epoxide hydrolase. Plasma levels of 11,12-DiHETE are increased over baseline after an oral dose of 1008 mg EPA.
Brand Name: Vulcanchem
CAS No.: 867350-92-3
VCID: VC21140379
InChI: InChI=1S/C20H32O4/c1-2-3-4-5-9-12-15-18(21)19(22)16-13-10-7-6-8-11-14-17-20(23)24/h3-4,6,8-10,12-13,18-19,21-22H,2,5,7,11,14-17H2,1H3,(H,23,24)/b4-3-,8-6-,12-9-,13-10-
SMILES: CCC=CCC=CCC(C(CC=CCC=CCCCC(=O)O)O)O
Molecular Formula: C20H32O4
Molecular Weight: 336.5 g/mol

11,12-DiHETE

CAS No.: 867350-92-3

Cat. No.: VC21140379

Molecular Formula: C20H32O4

Molecular Weight: 336.5 g/mol

* For research use only. Not for human or veterinary use.

11,12-DiHETE - 867350-92-3

Specification

Description (±)11-DiHETE is a dihydroxy metabolite of EPA produced by cytochrome P450-mediated epoxide formation and subsequent hydrolysis by epoxide hydrolase. Plasma levels of (±)11-DiHETE are increased over baseline after an oral dose of 1008 mg EPA.
11,12-DiHETE is a dihydroxy metabolite of EPA produced by cytochrome P450-mediated epoxide formation and subsequent hydrolysis by epoxide hydrolase. Plasma levels of 11,12-DiHETE are increased over baseline after an oral dose of 1008 mg EPA.
CAS No. 867350-92-3
Molecular Formula C20H32O4
Molecular Weight 336.5 g/mol
IUPAC Name (5Z,8Z,14Z,17Z)-11,12-dihydroxyicosa-5,8,14,17-tetraenoic acid
Standard InChI InChI=1S/C20H32O4/c1-2-3-4-5-9-12-15-18(21)19(22)16-13-10-7-6-8-11-14-17-20(23)24/h3-4,6,8-10,12-13,18-19,21-22H,2,5,7,11,14-17H2,1H3,(H,23,24)/b4-3-,8-6-,12-9-,13-10-
Standard InChI Key DNPZYIPMAWRQQE-BVILWSOJSA-N
Isomeric SMILES CC/C=C\C/C=C\CC(C(C/C=C\C/C=C\CCCC(=O)O)O)O
SMILES CCC=CCC=CCC(C(CC=CCC=CCCCC(=O)O)O)O
Canonical SMILES CCC=CCC=CCC(C(CC=CCC=CCCCC(=O)O)O)O

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